![molecular formula C24H25N3O5S B2684847 1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878058-74-3](/img/structure/B2684847.png)
1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone
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Description
1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone, also known as CUDC-101, is a small molecule inhibitor that has been developed as a potential anticancer drug. It was first synthesized by scientists at the University of Texas Southwestern Medical Center in 2007. Since then, it has been extensively studied for its anticancer properties and mechanism of action.
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis, characterization, and quantum-chemical calculations of novel series of thiophene derivatives, demonstrating applications in creating compounds with potential anti-inflammatory activities (Helal et al., 2015). These processes involve complex reactions and molecular modeling to understand the compounds' properties and activities.
Anticancer Applications
- Research on novel indole-based sulfonohydrazide derivatives containing morpholine heterocyclic rings showed promising anticancer activity against human breast cancer cells. One compound exhibited significant inhibition of cancer cell proliferation, suggesting potential for therapeutic applications (Gaur et al., 2022).
Antibacterial and Antifungal Activities
- A molecular docking study of newly synthesized pyrazole derivatives revealed antibacterial activity, highlighting the importance of structural variations in enhancing antimicrobial efficacy (Khumar et al., 2018).
- Another study synthesized new 1H-indole derivatives and evaluated their antibacterial and antifungal activities, demonstrating the potential of indole derivatives as antimicrobial agents (2020).
Drug Development and Synthesis
- The development of the vasopressin receptor 2 antagonist SR-121463 through a convergent total synthesis process showcases the chemical synthesis capabilities for creating potent and selective drugs (Hermecz et al., 2001).
properties
IUPAC Name |
2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c28-23(25-11-13-32-14-12-25)16-26-15-22(19-6-2-4-8-21(19)26)33(30,31)17-24(29)27-10-9-18-5-1-3-7-20(18)27/h1-8,15H,9-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNXTNCAZSPJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone |
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